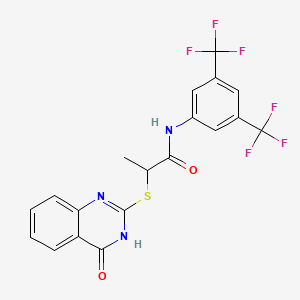
N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a useful research compound. Its molecular formula is C19H13F6N3O2S and its molecular weight is 461.38. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Applications in Organic Electronics
The compound's structural complexity and electronic properties suggest its potential applicability in the field of organic electronics, particularly in optoelectronic devices. Organic optoelectronics, a rapidly evolving field, explores the utilization of organic materials for light-emitting diodes (OLEDs), photovoltaics, and other light-manipulating applications. The intricate design and development of new conjugated systems are central to this field. The materials derived from the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, for instance, have been instrumental in various applications, including sensors, organic thin-film transistors, and organic photovoltaics. While the specific compound is not BODIPY, its complex molecular structure suggests that, akin to BODIPY-based materials, it may have promising applications in OLED devices and other optoelectronic applications, given the right structural modifications and optimizations (Squeo & Pasini, 2020).
Advanced Material Synthesis and Catalysis
In the realm of advanced material synthesis and catalysis, compounds with intricate molecular architecture like N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide can play a pivotal role. The field has seen significant advancements in utilizing chiral oxazoline motifs for metal-catalyzed enantioselective reactions. These applications underscore the importance of structural complexity and specific functional groups in driving chemical reactions and creating materials with desirable properties. The detailed examination and understanding of such molecules can lead to breakthroughs in asymmetric synthesis and catalysis (Connon et al., 2021).
Environmental Remediation and Pollution Treatment
The structural complexity of N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide indicates potential applications in environmental remediation, particularly in the treatment of organic pollutants. The enzymatic approach, coupled with the use of redox mediators, has garnered attention for its effectiveness in degrading various pollutants, often recalcitrant in nature. The intricate molecular structure of the compound suggests its potential utility in enhancing the range and efficiency of pollutant degradation, akin to the roles played by certain redox mediators (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N3O2S/c1-9(31-17-27-14-5-3-2-4-13(14)16(30)28-17)15(29)26-12-7-10(18(20,21)22)6-11(8-12)19(23,24)25/h2-9H,1H3,(H,26,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBWMPSBWDKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)SC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-bis(trifluoromethyl)phenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

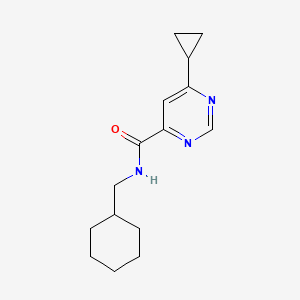

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
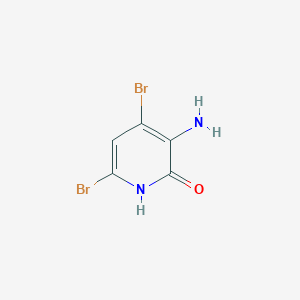
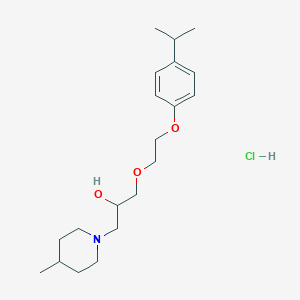
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)
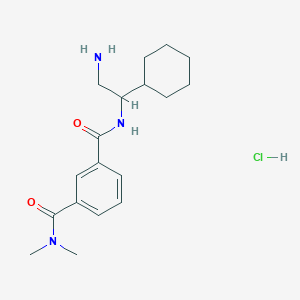
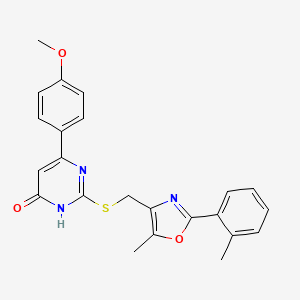
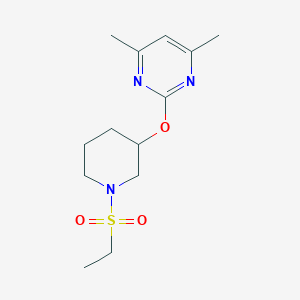
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)
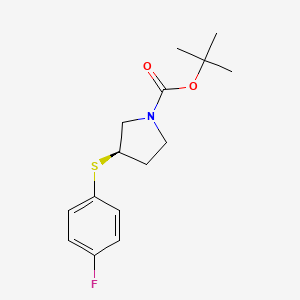
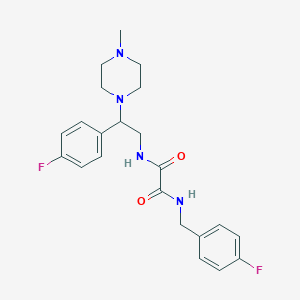
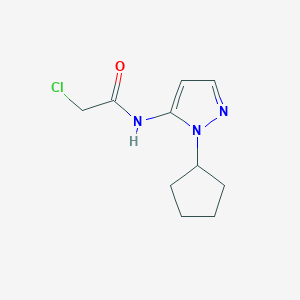
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)